molecular formula C23H23BrN2O6S B3946771 1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate

1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate

Cat. No. B3946771
M. Wt: 535.4 g/mol
InChI Key: RQEAJUDZODAWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as BBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BBP is a selective serotonin receptor agonist, which means that it can interact with specific receptors in the brain and modulate the activity of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.

Mechanism of Action

1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate acts as a selective agonist for the 5-HT1A and 5-HT7 serotonin receptors, which are involved in the regulation of mood, anxiety, and stress. By binding to these receptors, this compound can modulate the activity of serotonin and other neurotransmitters, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the modulation of cytokine production, the regulation of inflammatory pathways, and the suppression of oxidative stress. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate in lab experiments is its high selectivity for specific serotonin receptors, which allows researchers to study the effects of serotonin modulation on specific physiological and behavioral processes. However, one limitation is that this compound may not accurately reflect the effects of endogenous serotonin signaling, as it is a synthetic compound that does not occur naturally in the body.

Future Directions

There are many potential future directions for research on 1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate and its therapeutic applications. Some areas of interest include the development of more selective and potent this compound analogs, the investigation of this compound's effects on immune function and inflammation, and the exploration of this compound's potential as a treatment for other neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on serotonin signaling and its downstream effects on behavior and physiology.

Scientific Research Applications

1-(2-bromobenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been studied extensively in the context of its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of immune function. In addition, this compound has been used in research to explore the role of serotonin receptors in various physiological and behavioral processes.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S.C2H2O4/c22-21-8-4-3-7-19(21)16-23-11-13-24(14-12-23)27(25,26)20-10-9-17-5-1-2-6-18(17)15-20;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEAJUDZODAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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